Diethoxymethane

Catalog No.
S1894538
CAS No.
462-95-3
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethoxymethane

CAS Number

462-95-3

Product Name

Diethoxymethane

IUPAC Name

ethoxymethoxyethane

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-3-6-5-7-4-2/h3-5H2,1-2H3

InChI Key

KLKFAASOGCDTDT-UHFFFAOYSA-N

SMILES

CCOCOCC

Canonical SMILES

CCOCOCC

The exact mass of the compound Diethoxymethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6754. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Diethoxymethane (DEM) is the diethyl acetal of formaldehyde, functioning as a versatile and stable aprotic solvent and chemical intermediate. [REFS-1, REFS-2] With a boiling point of 88 °C, it offers a distinct thermal profile compared to its lower homolog, dimethoxymethane (methylal), making it a candidate for processes requiring higher temperatures. [3] It is stable under basic conditions, compatible with organometallic reagents, and serves as a safer, non-aqueous liquid alternative to handling formaldehyde or paraformaldehyde for synthesis. [REFS-4, REFS-5]

Direct substitution of Diethoxymethane (DEM) with its lower-boiling analog, dimethoxymethane (DMM or methylal), is frequently unviable in process chemistry and formulation. The significant difference in boiling points (DEM: ~88 °C vs. DMM: ~42 °C) and flash points dictates the operational temperature window, solvent containment strategy, and safety protocols. [REFS-1, REFS-2] Swapping DEM for the highly volatile DMM would require re-engineering processes for lower temperatures or pressurized systems, and would alter evaporation rates in formulations, making them non-interchangeable for applications where thermal stability and controlled handling are critical procurement factors. [3]

Superior Thermal Operating Window for Process Chemistry and Handling Safety

Diethoxymethane provides a significantly wider and safer thermal operating window compared to its common substitute, dimethoxymethane (DMM). With a boiling point approximately 46 °C higher than DMM, DEM allows for reactions to be run at elevated temperatures under atmospheric pressure, avoiding the need for specialized pressurized equipment. [REFS-1, REFS-2] Furthermore, its higher flash point indicates a reduced fire hazard compared to the highly volatile DMM, a critical consideration for process safety and solvent handling protocols. [REFS-1, REFS-3]

Evidence DimensionBoiling Point & Flash Point
Target Compound DataBoiling Point: 88 °C; Flash Point: -6 °C
Comparator Or BaselineDimethoxymethane (DMM): Boiling Point: 42 °C; Flash Point: -32 °C (closed cup)
Quantified Difference+46 °C in Boiling Point; +26 °C in Flash Point
ConditionsStandard atmospheric pressure.

This enables higher-temperature syntheses without pressure vessels and reduces material loss and fire risk, directly impacting process efficiency, safety, and equipment costs.

Enhanced Anodic Stability and Performance in High-Voltage Lithium Metal Battery Electrolytes

In the development of next-generation lithium metal batteries, Diethoxymethane demonstrates superior electrochemical performance over common ether solvents like 1,2-dimethoxyethane (DME) and dimethoxymethane (DMM). A study in ACS Applied Materials & Interfaces found that the ethyl end-groups of DEM increase steric hindrance, leading to an ultra-weakly solvating electrolyte. [1] This unique solvation structure promotes an anion-derived solid electrolyte interphase (SEI), resulting in an unprecedentedly high Li||Cu Coulombic efficiency of 99.1% for a 1 M LiFSI in DEM single-solvent electrolyte. This formulation also remarkably suppresses the anodic dissolution of aluminum current collectors at high voltages. [1]

Evidence DimensionLi||Cu Coulombic Efficiency (CE)
Target Compound Data99.1% (in 1 M LiFSI)
Comparator Or BaselineDME-based electrolytes, which are known to have challenges with insufficient Li CE and poor anodic stability.
Quantified DifferenceAchieves high stability and CE where standard ethers often fail.
ConditionsElectrolyte for lithium metal batteries, using a 1 M LiFSI salt concentration.

For researchers in advanced energy storage, procuring DEM over DMM or DME provides a direct path to formulating more stable, higher-voltage, and higher-efficiency lithium metal battery electrolytes.

Increased Reaction Selectivity and Suitability as a High-Temperature Formaldehyde Synthon

As a process solvent, Diethoxymethane can offer superior performance to standard ethers like THF in specific organometallic reactions. For instance, the copper-catalyzed conjugate addition of methylmagnesium chloride to isophorone proceeded with both higher selectivity and significantly higher yield in DEM compared to anhydrous THF. [1] As a formaldehyde equivalent, its high boiling point (88 °C) is a decisive advantage over DMM (42 °C), enabling reactions like the Bodroux-Chichibabin aldehyde synthesis to be run efficiently at reflux without pressure equipment, providing a more controllable and safer alternative to paraformaldehyde. [REFS-1, REFS-2]

Evidence DimensionReaction Yield & Selectivity / Process Temperature
Target Compound DataSignificantly higher yield and selectivity in a model conjugate addition vs. THF; Enables atmospheric reflux at 88 °C.
Comparator Or BaselineTetrahydrofuran (THF); Dimethoxymethane (DMM, BP 42 °C)
Quantified DifferenceQualitatively higher yield/selectivity in specific cases; >40 °C higher accessible reaction temperature vs. DMM.
ConditionsCopper-catalyzed Grignard additions; Syntheses requiring a formaldehyde equivalent at temperatures >45 °C.

This justifies selecting DEM to improve yield and selectivity in specific catalytic reactions or to enable syntheses that are inefficient or hazardous at the low boiling point of DMM.

Process Solvent for High-Temperature Organometallic Reactions

For syntheses requiring a stable, aprotic, ethereal solvent at temperatures between 50-88 °C, Diethoxymethane is the indicated choice. Its thermal properties allow for efficient atmospheric reflux in a temperature range where dimethoxymethane would require a pressure vessel and where THF (BP 66 °C) offers a more limited window. [1]

Formulation of High-Voltage Electrolytes for Lithium Metal Batteries

In the R&D of advanced energy storage, DEM is a strategic procurement choice for formulating electrolytes with enhanced anodic stability. Its unique ability to form a stable, anion-derived SEI makes it a key component for testing high-voltage cathodes and improving the Coulombic efficiency of lithium metal anodes. [2]

Controlled Formaldehyde Equivalent in Multi-Step Synthesis

When a synthesis requires the controlled addition of a formaldehyde unit at elevated temperatures, DEM provides a safer and more process-friendly solution than paraformaldehyde slurries or formaldehyde gas. Its liquid form and high boiling point enable homogenous reaction conditions and better temperature control, justifying its use over less manageable alternatives. [1]

Physical Description

Diethoxymethane appears as a colorless volatile liquid with an agreeable odor. Less dense than water. Vapors heavier than air. May be narcotic in high concentrations. Used as a solvent and in the manufacture of cosmetics.
Liquid

XLogP3

0.8

Boiling Point

88.0 °C

LogP

0.84 (LogP)

Melting Point

-66.5 °C

UNII

56IT408V5Y

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (21.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

34.10 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

462-95-3

Wikipedia

Diethoxymethane

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Ethane, 1,1'-[methylenebis(oxy)]bis-: ACTIVE

Dates

Last modified: 08-16-2023

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